(2R,3R,4S,5R)-2-(6-Amino-2-(hydroxyamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Beschreibung
Eigenschaften
Molekularformel |
C10H14N6O5 |
|---|---|
Molekulargewicht |
298.26 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-[6-amino-2-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H14N6O5/c11-7-4-8(14-10(13-7)15-20)16(2-12-4)9-6(19)5(18)3(1-17)21-9/h2-3,5-6,9,17-20H,1H2,(H3,11,13,14,15)/t3-,5-,6-,9-/m1/s1 |
InChI-Schlüssel |
UEXRMXAYANQYHK-UUOKFMHZSA-N |
Isomerische SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NO)N |
Kanonische SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)NO)N |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Antiviral Research
One of the primary applications of this compound is in antiviral research. Studies have indicated that it possesses antiviral properties against several viruses, including those responsible for respiratory infections and viral hepatitis. The mechanism of action typically involves the inhibition of viral replication by interfering with nucleic acid synthesis.
Case Study: Inhibition of Hepatitis C Virus (HCV)
A notable study demonstrated that this compound could inhibit HCV replication in vitro. The results showed a dose-dependent reduction in viral load, suggesting its potential as a therapeutic agent for treating HCV infections. The compound's ability to mimic natural nucleosides allows it to be incorporated into viral RNA, leading to premature termination of viral replication.
Cancer Therapeutics
The compound is also being explored as a potential chemotherapeutic agent. Its structural similarity to purines allows it to interfere with DNA synthesis in rapidly dividing cancer cells.
Case Study: Efficacy Against Leukemia
Research has shown that this compound exhibits cytotoxic effects on leukemia cell lines. In one study, treatment with the compound resulted in significant apoptosis (programmed cell death) in these cells, indicating its potential use as an adjunct therapy in leukemia treatment protocols.
Neurological Applications
Emerging research suggests that this compound may have neuroprotective effects. It is hypothesized that its role as an adenosine analog could modulate neurotransmitter release and protect against neurodegeneration.
Case Study: Neuroprotection in Models of Stroke
In animal models of ischemic stroke, administration of this compound has been associated with reduced neuronal death and improved functional recovery. These findings point towards its potential application in developing therapies for stroke and other neurodegenerative conditions.
Immunomodulation
The compound has also been investigated for its immunomodulatory effects. It appears to influence immune cell activity, potentially enhancing the immune response against tumors or infections.
Case Study: Modulation of T-cell Activity
In vitro studies have demonstrated that this compound can enhance T-cell proliferation and cytokine production. This suggests its potential utility in immunotherapy strategies aimed at boosting the body’s immune response against cancer or chronic infections.
Vergleich Mit ähnlichen Verbindungen
Modifications at the Purine 2-Position
Modifications at the Purine 6- and 8-Positions
Modifications to the Tetrahydrofuran Ring
Pharmacological Implications
- Receptor Binding: 2-Chloroadenosine () acts as a broad adenosine receptor agonist, while YZG-330 () selectively targets A₁ receptors due to its N⁶-(R)-1-phenylpropyl group . The 2-hydroxyamino group in the target compound may confer unique redox properties or act as a hydrogen-bond donor.
- Therapeutic Potential: 8-Bromoadenosine () is used in apoptosis studies, while Regadenoson () is FDA-approved for stress testing .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
